![molecular formula C10H11F3N2O2S B13484944 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a benzene ring, which is further connected to a carboximidamide group and an acetic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid typically involves multiple steps. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This is followed by the formation of the carboximidamide group through a reaction with cyanamide. The final step involves the addition of acetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboximidamide group can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s overall stability and solubility.
類似化合物との比較
- 4-[(Trifluoromethyl)thio]benzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
Comparison: Compared to similar compounds, 4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid is unique due to the presence of both the carboximidamide and acetic acid groups. This combination imparts distinct chemical properties, making it more versatile for various applications. The trifluoromethyl group enhances its stability and reactivity, distinguishing it from other benzene derivatives.
特性
分子式 |
C10H11F3N2O2S |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
acetic acid;4-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S.C2H4O2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
InChIキー |
BDKVRNMPIHVPAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


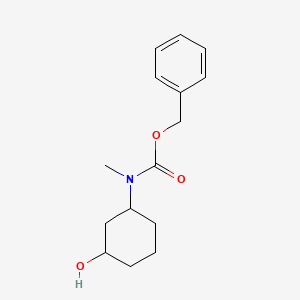
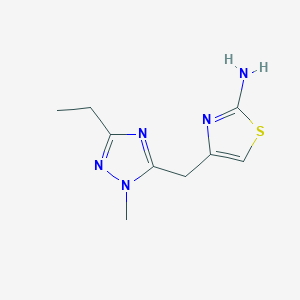

![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)

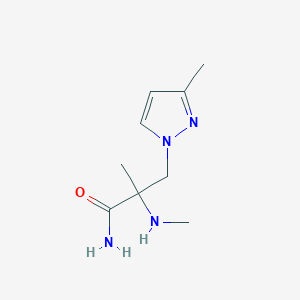
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
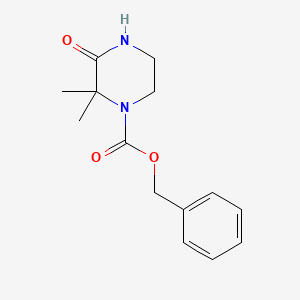

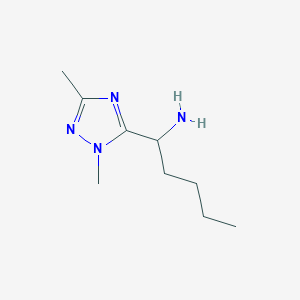
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
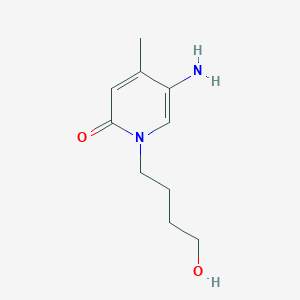
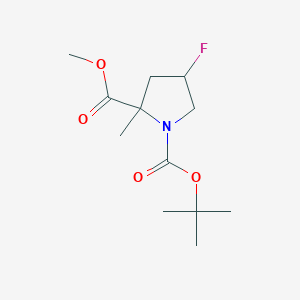
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
